5-(2,2,2-Trifluoroethoxy)pyridin-2-amine hydrochloride
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Overview
Description
5-(2,2,2-Trifluoroethoxy)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H8ClF3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique trifluoroethoxy group attached to the pyridine ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine hydrochloride typically involves the reaction of 2-aminopyridine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethoxy)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
5-(2,2,2-Trifluoroethoxy)pyridin-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethoxy)pyridin-2-amine
- 2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine hydrochloride
Uniqueness
5-(2,2,2-Trifluoroethoxy)pyridin-2-amine hydrochloride is unique due to its trifluoroethoxy group, which imparts distinct chemical properties compared to similar compounds. This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)4-13-5-1-2-6(11)12-3-5;/h1-3H,4H2,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQLBODKTAGIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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